molecular formula C8H11N3 B3221183 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-amine CAS No. 1206249-55-9

5,6,7,8-Tetrahydro-1,6-naphthyridin-4-amine

Cat. No.: B3221183
CAS No.: 1206249-55-9
M. Wt: 149.19
InChI Key: WQOCIAIXVFNOKT-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-1,6-naphthyridin-4-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery. It serves as a valuable synthetic intermediate and core scaffold for the development of novel therapeutic agents . This tetrahydronaphthyridine structure is particularly recognized for its role in the synthesis of potent and selective inverse agonists of the retinoid-related orphan receptor γt (RORγt) . RORγt is a master regulator of Th17 cell differentiation and function, and inhibitors targeting this pathway are being investigated for the treatment of various autoimmune diseases, including inflammatory bowel disease, rheumatoid arthritis, multiple sclerosis, and psoriasis . The compound provides researchers with a versatile building block for constructing more complex molecules, enabling the exploration of structure-activity relationships and the optimization of drug-like properties. It is supplied as a high-purity material to ensure consistent and reliable performance in research applications. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5,6,7,8-tetrahydro-1,6-naphthyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c9-7-1-4-11-8-2-3-10-5-6(7)8/h1,4,10H,2-3,5H2,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQOCIAIXVFNOKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C(C=CN=C21)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrahydro-1,6-naphthyridin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Research Findings and Challenges

  • Stability Issues : Derivatives like 5,6,7,8-Tetrahydro-1-naphthylamine (CAS 2217-41-6) are classified as hazardous due to oxidative instability, necessitating storage under inert atmospheres .
  • Computational Predictions : Molecular dynamics simulations suggest that 4-amine derivatives exhibit stronger binding to ATP-binding pockets in kinases compared to 3-amine analogs .

Biological Activity

5,6,7,8-Tetrahydro-1,6-naphthyridin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a bicyclic structure that contributes to its pharmacological properties. The presence of nitrogen atoms in the naphthyridine ring enhances its potential for interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways. For instance, it has been investigated for its potential as a kinase inhibitor.
  • Modulation of Signaling Pathways : Research indicates that this compound can modulate key signaling pathways such as NF-κB and MAPK pathways, which are crucial in inflammation and cancer progression .

Antitumor Activity

This compound has shown promising results in antitumor studies.

Case Study : In vitro studies demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For example:

Cell LineIC50 (µM)Morphological Changes Observed
MCF-715Cell shrinkage and chromatin condensation
HeLa20Apoptotic features observed under microscopy

These findings suggest that the compound's ability to induce apoptosis could make it a candidate for further development as an anticancer agent .

Antimicrobial Properties

Research has indicated that this compound possesses broad-spectrum antimicrobial activity.

Study Findings :

  • The compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
  • It was particularly effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 25 µg/mL.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediating inflammatory responses.

Mechanism : By modulating the NF-κB pathway, it reduces the expression of inflammatory markers such as TNF-alpha and IL-6 .

Comparative Analysis with Similar Compounds

A comparative analysis reveals that this compound has unique structural advantages over other naphthyridine derivatives:

Compound NameAntitumor ActivityAntimicrobial ActivityAnti-inflammatory Activity
5,6-Tetrahydro-1,5-naphthyridineModerateLowModerate
1,8-NaphthyridineLowHighLow
This compound High Moderate High

This table illustrates the superior biological activities associated with this compound compared to its counterparts .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-amine, and how are reaction conditions optimized?

  • Methodological Answer : The compound is synthesized via alkylation or acylation of precursor amines. For example, alkylation of 8-amino-6-methyl-1,6-naphthyridin-5(6H)-one with N-(4-iodopentyl)phthalimide in dimethylformamide (DMF) at 80–85°C for 2–4 hours yields derivatives with ~45% efficiency after deprotection with hydrazine . Acylation using benzoyl chloride in dichloromethane (CH₂Cl₂) with triethylamine (NEt₃) achieves ~70% yield under mild conditions (25°C, 6 hours) . Optimization involves adjusting solvent polarity, temperature, and catalyst stoichiometry.

Q. How is this compound purified, and what analytical techniques validate its purity?

  • Methodological Answer : Recrystallization from solvent mixtures (e.g., hexane-benzene or methanol-benzene) is commonly employed . Purity is confirmed via high-performance liquid chromatography (HPLC) coupled with UV-Vis spectroscopy. Structural validation uses nuclear magnetic resonance (¹H/¹³C NMR) and mass spectrometry (MS). For example, melting point (mp) analysis (e.g., 93–94°C for related triazine derivatives) provides cross-validation .

Q. What safety protocols are critical when handling this compound due to its hazardous classification?

  • Methodological Answer : The compound is classified as hazardous under CAS RN 2217-41-6 . Researchers must use fume hoods, wear nitrile gloves, and avoid inhalation/contact. Storage requires inert atmospheres (argon/nitrogen) and moisture-free conditions. Spill management involves neutralization with sodium bicarbonate and disposal via certified hazardous waste protocols .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during characterization be resolved?

  • Methodological Answer : Discrepancies in NMR or MS data may arise from tautomerism or residual solvents. Computational tools (e.g., density functional theory, DFT) simulate spectra to identify dominant conformers . Cross-referencing with databases like PubChem (InChI Key: 112.17 g/mol) or FDA GSRS (substance ID: WNA2UR4ULZ) ensures alignment with authenticated standards . For ambiguous cases, X-ray crystallography provides definitive structural clarity .

Q. What strategies improve yield in multi-step syntheses involving tetrahydro-naphthyridine intermediates?

  • Methodological Answer : Key steps include:

  • Protection-Deprotection : Use phthalimide groups to protect amines during alkylation, followed by hydrazine-mediated deprotection .
  • Catalysis : Employ HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) for efficient amide bond formation .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates, while CH₂Cl₂ minimizes side reactions in acylations .

Q. How do structural modifications (e.g., 6-((4-methylphenyl)methyl substitution) affect pharmacological activity?

  • Methodological Answer : Substituents like 4-methylbenzyl groups alter steric and electronic properties, impacting receptor binding. For example, 5,6,7,8-tetrahydro-6-((4-methylphenyl)methyl)-1,6-naphthyridine (CAS 75509-88-5) shows enhanced lipophilicity, which can be quantified via logP calculations . Biological assays (e.g., enzyme inhibition or cell viability studies) correlate structural changes with activity shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydro-1,6-naphthyridin-4-amine
Reactant of Route 2
5,6,7,8-Tetrahydro-1,6-naphthyridin-4-amine

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